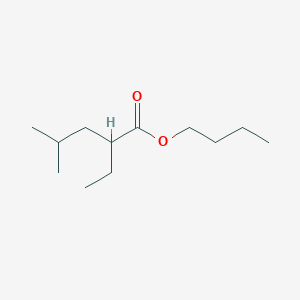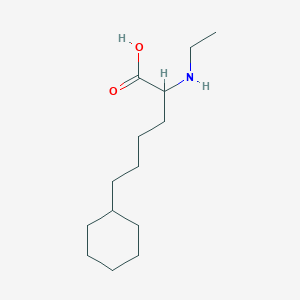![molecular formula C13H15ClO5 B14732269 Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate CAS No. 5462-20-4](/img/structure/B14732269.png)
Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate is an organic compound with the molecular formula C12H13ClO4. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro-substituted phenoxy group and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate typically involves the esterification of 4-chloro-2-methylphenoxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-chloro-2-methylphenoxyacetic acid+methanolacid catalystMethyl 2-[(4-chloro-2-methylphenoxy)acetyl]oxypropanoate+water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in stainless steel reactors equipped with reflux condensers. The use of continuous flow reactors can enhance the efficiency and yield of the esterification process. The product is then purified through distillation and crystallization techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 4-chloro-2-methylphenoxyacetic acid.
Reduction: 4-chloro-2-methylphenoxyethanol.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of herbicides and other agrochemicals.
Biology: Studied for its potential effects on plant growth and development.
Medicine: Investigated for its potential use in drug delivery systems due to its ester functional group.
Industry: Utilized in the production of specialty chemicals and as a precursor for various organic compounds.
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can then interact with cellular pathways. The chloro-substituted phenoxy group can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-chloro-2-methylphenoxy)acetic acid: A closely related compound with similar herbicidal properties.
2-methyl-4-chlorophenoxyacetic acid: Another phenoxyacetic acid derivative with applications in agriculture.
Methyl 4-chloro-2-methylphenoxyacetate: A structural isomer with different chemical properties.
Uniqueness
Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Its chloro-substituted phenoxy group enhances its stability and effectiveness in various applications.
Properties
CAS No. |
5462-20-4 |
|---|---|
Molecular Formula |
C13H15ClO5 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
methyl 2-[2-(4-chloro-2-methylphenoxy)acetyl]oxypropanoate |
InChI |
InChI=1S/C13H15ClO5/c1-8-6-10(14)4-5-11(8)18-7-12(15)19-9(2)13(16)17-3/h4-6,9H,7H2,1-3H3 |
InChI Key |
PWMZIQHYRCKMIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OC(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


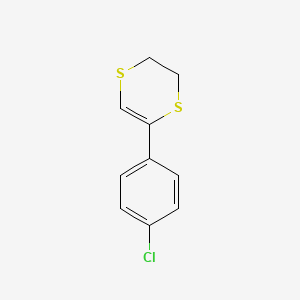

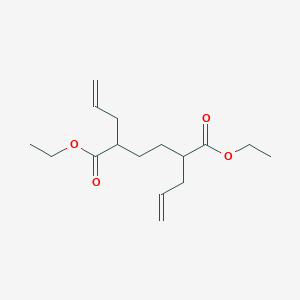
![5-Cyclopentyl-5-[2-(diethylamino)ethyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14732212.png)
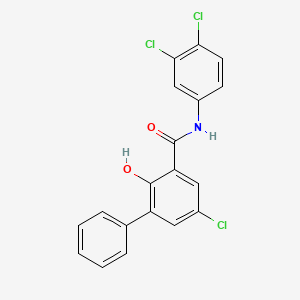
![1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14732227.png)
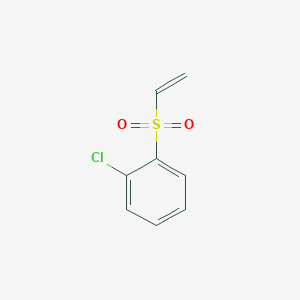
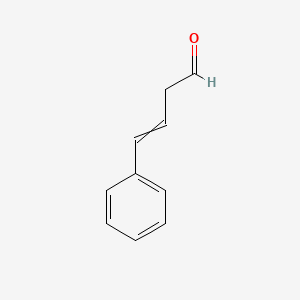

![2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14732256.png)
![2-(Piperidin-1-yl)ethyl phenyl[2-(piperidin-1-yl)ethoxy]acetate](/img/structure/B14732257.png)
